

Application Notes and Protocols: Bicyclo[2.2.2]octane Derivatives in Asymmetric Catalysis

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Compound of Interest		
Compound Name:	Bicyclo[2.2.2]octane	
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The rigid, C2-symmetric scaffold of **bicyclo[2.2.2]octane** has emerged as a privileged structure in the design of chiral ligands for asymmetric catalysis. Its well-defined three-dimensional geometry provides a predictable and effective chiral environment for a variety of metal-catalyzed transformations, leading to high levels of enantioselectivity. This document provides detailed application notes and experimental protocols for the use of **bicyclo[2.2.2]octane**-based diene ligands in two key rhodium-catalyzed reactions: the asymmetric arylation of imines and the 1,4-addition to enones.

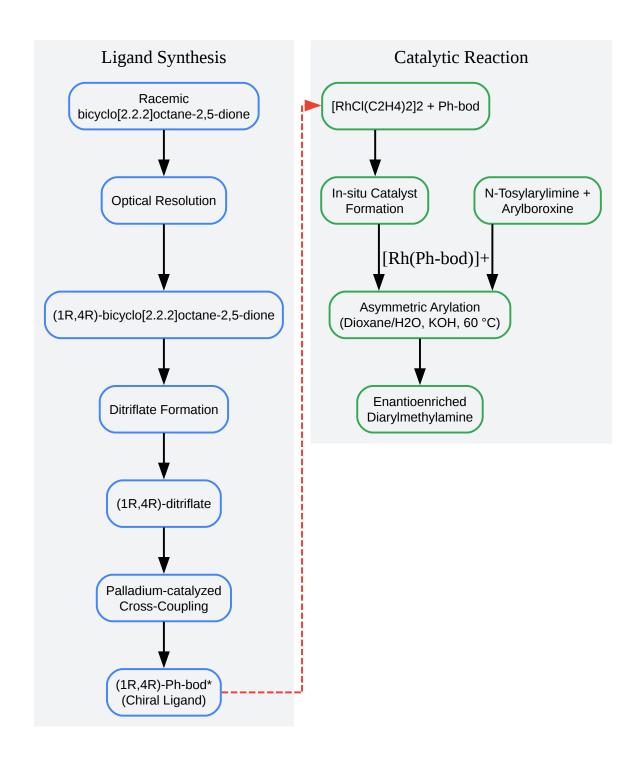
Application 1: Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines

The rhodium-catalyzed asymmetric addition of arylboronic acids or their derivatives to imines is a powerful method for the synthesis of enantioenriched diarylmethylamines, which are important structural motifs in many pharmaceutical agents. The C2-symmetric diene ligand, (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene (Ph-bod*), has been shown to be a superior ligand for this transformation, affording high yields and excellent enantioselectivities.[1][2]

General Workflow



The overall process involves the synthesis of the chiral ligand, the in-situ preparation of the rhodium catalyst, and the subsequent catalytic asymmetric arylation.



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Caption: Workflow for Ph-bod* synthesis and its use in asymmetric arylation.



Quantitative Data Summary

The (1R,4R)-Ph-bod* ligand has proven effective for the arylation of a variety of N-tosylarylimines with different arylboroxines, consistently providing high yields and enantioselectivities.[1][2][3]



Entry	N- Tosylarylimi ne (Ar)	Arylboroxin e (Ar')	Product	Yield (%)	ee (%)
1	4-CIC6H4	Phenyl	(R)-(4- CIC6H4) (Ph)CHNH(Ts)	95	98
2	4-CF3C6H4	Phenyl	(R)-(4- CF3C6H4) (Ph)CHNH(Ts)	98	95
3	4-MeOC6H4	Phenyl	(R)-(4- MeOC6H4) (Ph)CHNH(Ts)	98	97
4	C6H5	4-CIC6H4	(R)-(C6H5)(4- CIC6H4)CHN H(Ts)	95	97
5	C6H5	4-MeOC6H4	(R)-(C6H5)(4- MeOC6H4)C HNH(Ts)	95	98
6	C6H5	2-MeC6H4	(R)-(C6H5)(2- MeC6H4)CH NH(Ts)	93	96
7	4-CIC6H4	4-MeOC6H4	(R)-(4- CIC6H4)(4- MeOC6H4)C HNH(Ts)	98	99

Experimental Protocols

Protocol 1: Synthesis of (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene ((R,R)-Ph-bod)*[1][2]



This procedure involves three key steps starting from the enantiomerically pure diketone.

- Optical Resolution of bicyclo[2.2.2]octane-2,5-dione: Enantiomerically pure (1R,4R)-bicyclo[2.2.2]octane-2,5-dione can be obtained by fractional recrystallization of the dihydrazone formed with (R)-5-(1-phenylethyl)semioxamazide, as described in the literature.
 [1]
- Synthesis of (1R,4R)-bicyclo[2.2.2]octa-2,5-diene-2,5-diyl bis(trifluoromethanesulfonate):
 - To a solution of diisopropylamine (2.2 eq) in dry THF at -78 °C under argon, add n-butyllithium (2.2 eq) and stir for 30 min.
 - Add a solution of (1R,4R)-bicyclo[2.2.2]octane-2,5-dione (1.0 eq) in THF and stir for 1 h at -78 °C.
 - Add a solution of N-(2-pyridyl)triflimide (2.2 eq) in THF and allow the mixture to warm to room temperature overnight.
 - Quench the reaction with saturated aqueous NH4Cl and extract with diethyl ether.
 - Dry the organic layer over MgSO4, concentrate under reduced pressure, and purify by silica gel chromatography to afford the ditriflate.
- Synthesis of (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene ((R,R)-Ph-bod):*
 - To a solution of the ditriflate (1.0 eq) and PdCl2(dppf) (0.01 eq) in dry diethyl ether under argon, add a solution of phenylmagnesium bromide (2.5 eq) in diethyl ether.
 - Reflux the mixture for 3 h.
 - Cool the reaction to room temperature, quench with saturated aqueous NH4Cl, and extract with diethyl ether.
 - Dry the organic layer over MgSO4, concentrate, and purify by silica gel chromatography to yield (R,R)-Ph-bod* as a solid.

Protocol 2: Rhodium-Catalyzed Asymmetric Arylation of an N-Tosylarylimine[1][2]



- In a glovebox, to a vial add [RhCl(C2H4)2]2 (0.015 mmol, 3 mol % Rh) and (1R,4R)-Ph-bod* (0.033 mmol).
- Add 1.0 mL of dry dioxane and stir for 5 min.
- To this catalyst solution, add the N-tosylarylimine (0.5 mmol), the arylboroxine (0.6 mmol), and a 1.0 M aqueous solution of KOH (0.1 mL, 0.1 mmol, 20 mol %).
- Seal the vial and heat the mixture at 60 °C for 6 h.
- Cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.
- Dry the organic layer over Na2SO4, concentrate, and purify the residue by silica gel chromatography to obtain the enantioenriched diarylmethylamine.
- Determine the enantiomeric excess by chiral HPLC analysis.

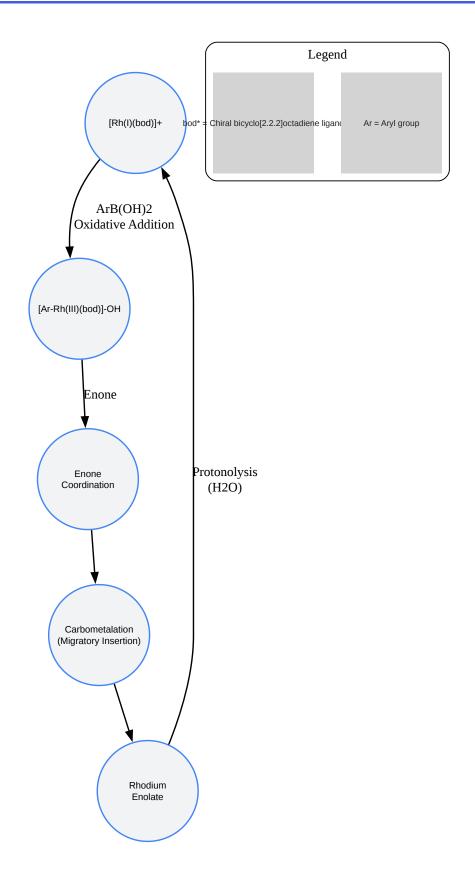
Application 2: Rhodium-Catalyzed Asymmetric 1,4-Addition to α,β -Unsaturated Ketones

The conjugate addition of arylboronic acids to α,β -unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction. Chiral bicyclo[2.2.2]octadiene ligands, in complex with rhodium, are highly effective catalysts for this transformation, providing access to chiral β -arylated ketones with high enantioselectivity.[4]

Catalytic Cycle

The proposed catalytic cycle involves oxidative addition of the Rh(I) complex to the arylboronic acid, insertion of the enone into the Rh-aryl bond, and subsequent protonolysis to release the product and regenerate the active catalyst.





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Caption: Proposed catalytic cycle for Rh-catalyzed 1,4-addition.



Quantitative Data Summary

C2-symmetric bicyclo[2.2.2]octadienes with varying substituents at the 2 and 5 positions have been successfully applied to the 1,4-addition of arylboronic acids to both cyclic and acyclic enones.[4] The ligand with 3,5-xylyl substituents often provides excellent results.

Entry	Enone	Arylboronic Acid (Ar)	Ligand (R)	Yield (%)	ee (%)
1	2- Cyclohexeno ne	Phenyl	Phenyl	99	97
2	2- Cyclohexeno ne	4-MeOC6H4	Phenyl	99	97
3	2- Cyclohexeno ne	4-CF3C6H4	Phenyl	99	97
4	2- Cyclopenteno ne	Phenyl	Phenyl	98	97
5	(E)-5-Methyl- 3-hexen-2- one	Phenyl	3,5-Xylyl	95	95
6	(E)-1-Phenyl- 2-buten-1- one	Phenyl	3,5-Xylyl	99	90

Experimental Protocols

Protocol 3: Synthesis of C2-Symmetric Bicyclo[2.2.2]octa-2,5-dienes[4]

The synthesis follows the same general pathway as Protocol 1, substituting the Grignard reagent in the final step. For example, to synthesize the 2,5-dibenzyl derivative ((R,R)-Bn-bod*), benzylmagnesium bromide would be used instead of phenylmagnesium bromide.



Protocol 4: Rhodium-Catalyzed Asymmetric 1,4-Addition to an α , β -Unsaturated Ketone[4]

- A mixture of [Rh(acac)(C2H4)2] (0.003 mmol) and the chiral bicyclo[2.2.2]octadiene ligand (0.0033 mmol) in 1,4-dioxane (0.5 mL) is stirred at room temperature for 5 min.
- To this solution, add the arylboronic acid (0.45 mmol), the α , β -unsaturated ketone (0.3 mmol), and water (0.05 mL).
- Stir the mixture at 100 °C for 3 h.
- Cool the reaction to room temperature, dilute with diethyl ether, and pass through a short pad of silica gel.
- Concentrate the filtrate and purify the residue by silica gel chromatography to afford the chiral β-arylated ketone.
- Determine the enantiomeric excess by chiral HPLC or GC analysis.

These protocols provide a foundation for researchers to explore the utility of **bicyclo[2.2.2]octane**-based ligands in their own asymmetric synthesis endeavors. The rigid and tunable nature of this scaffold continues to make it a valuable tool in the development of highly selective and efficient catalytic systems.

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